molecular formula C7H12OS B6250713 (2R,6S)-2,6-dimethylthian-4-one, cis CAS No. 68226-12-0

(2R,6S)-2,6-dimethylthian-4-one, cis

Cat. No.: B6250713
CAS No.: 68226-12-0
M. Wt: 144.2
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Description

(2R,6S)-2,6-Dimethylthian-4-one, cis is a chiral compound with two stereocenters, making it an interesting subject for stereochemical studies. This compound is part of the thiane family, which are sulfur-containing heterocycles. The cis configuration refers to the relative positioning of the substituents on the ring, which can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-dimethylthian-4-one, cis can be achieved through various methods. One common approach involves the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrane derivatives through a competitive silyl-Prins cyclization . This method allows for the preparation of disubstituted oxygenated heterocycles in a one-pot sequential reaction, which is sensitive to the structure of the starting alkenylsilyl alcohol and reaction conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods for chiral separation are employed to obtain enantiopure compounds .

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-Dimethylthian-4-one, cis undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or thiols.

Scientific Research Applications

(2R,6S)-2,6-Dimethylthian-4-one, cis has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-dimethylthian-4-one, cis involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its biological activity. For example, its interaction with enzymes or receptors can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,6S)-2,6-Dimethylthian-4-one, cis is unique due to its specific stereochemistry and the presence of sulfur in its ring structure. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

68226-12-0

Molecular Formula

C7H12OS

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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